2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid
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Overview
Description
2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid is an organic compound with the molecular formula C15H14BrNO5S and a molecular weight of 400.24 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid typically involves multiple steps, including bromination, sulfonation, and amidation reactions. One common synthetic route starts with the bromination of 2-ethoxybenzenesulfonamide, followed by a coupling reaction with benzoic acid derivatives under specific conditions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity levels.
Chemical Reactions Analysis
2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the enzyme’s function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid can be compared with other similar compounds, such as:
- 2-(5-Bromo-2-chlorobenzenesulfonamido)benzoic acid
- 2-(5-Bromo-2-methoxybenzenesulfonamido)benzoic acid
- 2-(5-Bromo-2-fluorobenzenesulfonamido)benzoic acid
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The unique combination of the ethoxy group and the bromine atom in this compound contributes to its distinct properties and applications .
Properties
IUPAC Name |
2-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5S/c1-2-22-13-8-7-10(16)9-14(13)23(20,21)17-12-6-4-3-5-11(12)15(18)19/h3-9,17H,2H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJNFERKOINKQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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